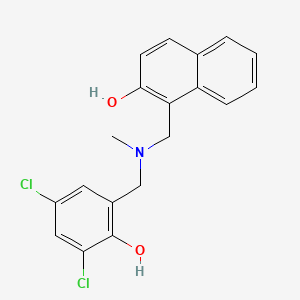
1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol is a complex organic compound with the molecular formula C19H17Cl2NO2 It is characterized by the presence of a naphthol group, a dichlorohydroxybenzyl group, and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of 3,5-dichloro-2-hydroxybenzaldehyde, methylamine, and 2-naphthol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted naphthols.
Wissenschaftliche Forschungsanwendungen
1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine: Similar structure but with a methoxyethyl group instead of a naphthol group.
3,5-Dichloro-2-hydroxybenzylamine: Lacks the naphthol group and has a simpler structure.
Uniqueness
1-(((3,5-Dichloro-2-hydroxybenzyl)(methyl)amino)methyl)-2-naphthol is unique due to the presence of both the naphthol and dichlorohydroxybenzyl groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
3591-94-4 |
|---|---|
Molekularformel |
C19H17Cl2NO2 |
Molekulargewicht |
362.2 g/mol |
IUPAC-Name |
1-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C19H17Cl2NO2/c1-22(10-13-8-14(20)9-17(21)19(13)24)11-16-15-5-3-2-4-12(15)6-7-18(16)23/h2-9,23-24H,10-11H2,1H3 |
InChI-Schlüssel |
FBHWANHQHCXNOW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=C(C(=CC(=C1)Cl)Cl)O)CC2=C(C=CC3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


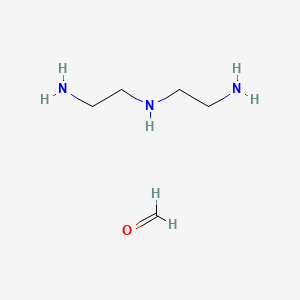
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)
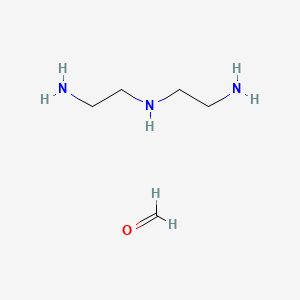
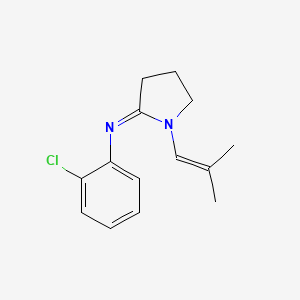
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)

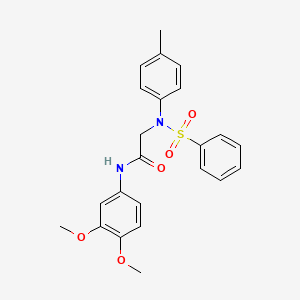
![N-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-1H-1,2,4-triazol-1-amine](/img/structure/B14159750.png)

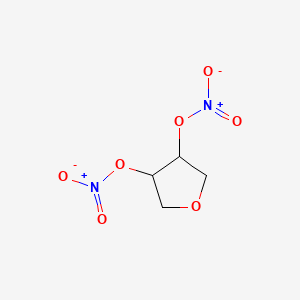

![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
![Propan-2-yl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B14159790.png)
